Enzymatic Selectivity Profile: MAO-B vs. MAO-A Inhibition
The compound exhibits a marked selectivity for human monoamine oxidase B (MAO-B) over MAO-A. In standardized ChEMBL-curated assays, 5-Bromo-2-fluoro-N-propylbenzenesulfonamide inhibited MAO-B with an IC50 of 33 nM, whereas its activity against MAO-A was substantially weaker (IC50 = 1000 nM) [1]. This 30-fold selectivity difference is a quantifiable parameter that directly impacts its utility in neuropharmacology research, where MAO-B selective inhibition is often desired to minimize off-target effects.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 33 nM (MAO-B); IC50 = 1000 nM (MAO-A) |
| Comparator Or Baseline | Human MAO-A (IC50 = 1000 nM) vs. Human MAO-B (IC50 = 33 nM) |
| Quantified Difference | MAO-B/MAO-A selectivity ratio = ~30-fold |
| Conditions | Inhibition of human recombinant monoamine oxidase A and B, ChEMBL-curated assays. |
Why This Matters
This selectivity profile guides procurement decisions for researchers investigating MAO-B-related pathways or seeking to avoid the side-effect profile associated with non-selective MAO inhibitors.
- [1] BindingDB. (n.d.). BDBM50421645 (CHEMBL123609). Affinity Data: IC50 = 1000 nM (MAO-A), IC50 = 33 nM (MAO-B). View Source
